Irbesartan hydrochloride

Vue d'ensemble

Description

Irbesartan, also known as BMS-186295, is an angiotensin II receptor antagonist used mainly for the treatment of hypertension. It selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle.

Applications De Recherche Scientifique

Irbesartan/hydrochlorothiazide is a combination medication primarily used to treat hypertension (high blood pressure) . It may be prescribed when a single medication isn't enough to control blood pressure . It can be used alone or with other medications .

Uses of Irbesartan Hydrochloride

This compound is an angiotensin II receptor blocker (ARB) used to treat hypertension and diabetic nephropathy . It may be used in combination with hydrochlorothiazide for patients who are not well controlled on either medication alone .

Mechanism of Action

Irbesartan blocks angiotensin II receptors, preventing angiotensin II from constricting blood vessels . This helps the blood vessels relax and allows blood to flow more easily, thus lowering blood pressure . Hydrochlorothiazide, a diuretic, increases urine production, helping the body get rid of extra salt and water .

Dosage and Administration

Irbesartan/hydrochlorothiazide is available in oral tablet form in strengths of 150 mg/12.5 mg and 300 mg/12.5 mg .

Storage

Irbesartan/hydrochlorothiazide should be stored at room temperature, between 68°F to 77°F (20°C to 25°C), in a cool, dry place .

Clinical Trials and Studies

Irbesartan has been shown to be effective as an antihypertensive drug in patients with mild-to-moderate hypertension, including those with diabetes, obesity, or renal issues .

Efficacy

Clinical trials have demonstrated the antihypertensive efficacy of irbesartan . Irbesartan in monotherapy has been shown to be more effective than a placebo in lowering both systolic and diastolic blood pressure . The blood pressure effect typically manifests within two weeks of starting treatment, with maximum reduction achieved after 2–6 weeks .

Combination Therapy

The combination of irbesartan and hydrochlorothiazide has been found to be more effective than either drug alone . In a study of patients with mild-to-moderate hypertension, irbesartan 75 mg or 150 mg + hydrochlorothiazide 12.5 mg reduced blood pressure more effectively than placebo or either drug alone .

Renoprotective Effects

Irbesartan has demonstrated renoprotective effects in both early and late stages of renal disease in type 2 diabetics . The IRMA 2 trial showed that irbesartan 300 mg once daily significantly reduced the risk of progression to overt nephropathy in patients with early-stage renal damage .

Additional Benefits

Beyond its blood pressure-lowering effects, irbesartan may reduce left ventricular hypertrophy, favor right atrial remodeling in atrial fibrillation, and increase the likelihood of maintenance of sinus rhythm after cardioversion in atrial fibrillation . Irbesartan has also demonstrated beneficial effects on inflammatory markers of atherosclerosis and endothelial function .

Tolerability and Safety

Irbesartan is generally well-tolerated, with a side effect profile similar to that of a placebo . This contributes to a high adherence rate to the drug .

Data Table of Clinical Trials

Case Studies

Propriétés

Numéro CAS |

329055-23-4 |

|---|---|

Formule moléculaire |

C25H29ClN6O |

Poids moléculaire |

465 g/mol |

Nom IUPAC |

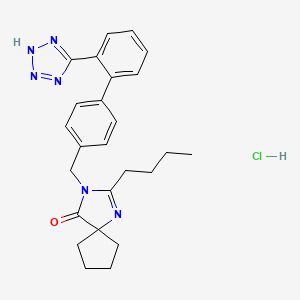

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride |

InChI |

InChI=1S/C25H28N6O.ClH/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1H |

Clé InChI |

ZUYFSRQJPNUOQU-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |

SMILES canonique |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

329055-23-4 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Irbesartan HCl; Irbesartan hydrochloride; Irbesartan, Avapro, Aprovel, Karvea, BMS-186295; BMS 186295; BMS186295; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.